molecular formula C16H19N5O4S B2570554 ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 896325-31-8

ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2570554
CAS No.: 896325-31-8
M. Wt: 377.42
InChI Key: DNIFHNUDTCYXQS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3,5]triazin-2-yl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate, which is then reacted with ethyl piperazine-1-carboxylate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as 2-chlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-2-25-16(24)20-9-7-19(8-10-20)13(22)11-26-14-17-12-5-3-4-6-21(12)15(23)18-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIFHNUDTCYXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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